
Hydroxybupropion
Descripción general
Descripción
Hydroxybupropion is the major active metabolite of bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI) and nicotinic acetylcholine receptor antagonist used for depression and smoking cessation . Formed via hydroxylation mediated by cytochrome P450 2B6 (CYP2B6), this compound contributes significantly to bupropion’s therapeutic effects, accounting for approximately 50% of its pharmacological activity . Unlike bupropion, this compound exhibits prolonged exposure in humans, with plasma concentrations 4–10 times higher than the parent drug at steady state . It inhibits dopamine (DA) and norepinephrine (NE) transporters, as well as 5-hydroxytryptamine receptor 3A/B (5-HT3A/BR) and nicotinic acetylcholine receptors (nAChRs), which underlies its role in smoking cessation and antidepressant effects .
Métodos De Preparación
Traditional Chemical Synthesis Routes
Sharpless Hydroxylation-Based Synthesis
The foundational method for hydroxybupropion synthesis involves the Sharpless asymmetric hydroxylation, which establishes the critical 2S,3S-stereochemistry. As detailed in Scheme 1 of PMC2895766 , this route begins with methyl (R)-(+)-lactate (13) , which undergoes triflation to form methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14) . Alkylation of 2-amino-2-methyl-1-propanol with 14 yields lactone (15) , followed by Grignard addition with 3-chlorophenylmagnesium bromide to produce (2S,3S)-hydroxybupropion (4a) . This method achieves a 16% overall yield from 13 , with 98% enantiomeric excess (ee) .
A key limitation is the reliance on the Sharpless reaction, which requires precise temperature control (−40°C) and suffers from moderate yields due to competing side reactions. However, this route remains instrumental for producing enantiomerically pure material for pharmacological studies.
Grignard Reagent Addition and Cyclization
An alternative approach (Scheme 3 in ) utilizes Grignard additions to lactone 15 , enabling convergent synthesis of this compound analogues. For example, 3-chlorophenylmagnesium bromide reacts with 15 to form (2S,3S)-4a in 32% yield. This method leverages the stereochemical integrity of the lactate-derived C-3 center to dictate the configuration at C-2, avoiding the need for kinetic resolution . The route is particularly advantageous for synthesizing derivatives with varied aryl substituents (e.g., naphthyl or pyridyl groups), as demonstrated by compounds 4h–m and 4o .
Green Chemistry Approaches
Solvent and Reagent Optimization
A 2022 ACS Journal of Chemical Education study introduced a greener synthesis of bupropion hydrochloride, with implications for this compound preparation. By replacing diethyl ether with ethyl acetate and 12 M HCl with 1 M HCl, the method reduces flammability and corrosion risks. The protocol involves bromination of m-chloropropiophenone with N-bromosuccinimide (NBS) in ethyl acetate, followed by amination with tert-butylamine in Cyrene, a bio-based solvent. Although optimized for bupropion, this approach is adaptable to this compound by substituting 2-amino-2-methyl-1-propanol for tert-butylamine, achieving a 68% yield .
Table 1: Comparison of Traditional vs. Green Synthesis Conditions
Parameter | Traditional Method | Green Method |
---|---|---|
Solvent | Diethyl ether | Ethyl acetate |
Acid Catalyst | 12 M HCl | 1 M HCl |
Yield | 16–32% | 68% |
Safety Profile | High flammability | Low toxicity |
Stereoselective Synthesis and Chiral Resolution
LC-MS/MS-Assisted Enantiomer Separation
PMC4866593 developed a stereoselective LC-MS/MS method to resolve this compound enantiomers, critical for validating synthetic routes. Using a Lux Cellulose-3 chiral column and a methanol/acetonitrile/ammonium bicarbonate gradient, baseline separation of (2R,3R)- and (2S,3S)-hydroxybupropion was achieved within 12 minutes. The method’s precision (CV <15%) and sensitivity (LOQ = 1 ng/mL) enable rigorous quality control during large-scale synthesis .
Biochemical and Metabolic Preparation
In Vitro Hepatic Models
PMC4866593 validated an in vitro model using human liver S9 fractions to simulate this compound production. Incubation of 10 µM S-bupropion with NADPH at 37°C for 30 minutes yielded 1.2 µg/mL (2S,3S)-hydroxybupropion, quantified via the aforementioned LC-MS/MS method . This system enables preclinical assessment of metabolic interactions affecting this compound synthesis.
Comparative Analysis of Synthesis Methods
Yield and Stereochemical Control
Traditional chemical methods provide moderate yields (16–32%) but excellent stereoselectivity (up to 98% ee) . In contrast, green chemistry approaches achieve higher yields (68%) but require further optimization for enantiomeric excess . Biochemical methods, while physiologically relevant, are impractical for industrial-scale production due to low throughput.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by the enzyme CYP2B6.
Substitution: Involves the substitution of the hydroxy group at the carbonyl carbon.
Cyclization: Occurs due to the substitution of the hydroxy group at the carbonyl carbon.
Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .
Aplicaciones Científicas De Investigación
Depression Treatment
Hydroxybupropion has been studied extensively for its efficacy in treating major depressive disorder. Clinical studies have demonstrated that higher serum levels of this compound correlate with improved outcomes in patients undergoing treatment with bupropion. For instance, a study involving 52 patients revealed that those with significantly higher this compound levels showed marked improvement according to the Clinical Global Impression scale .
Serum Level (ng/mL) | Improvement Level | p-value |
---|---|---|
1113 ± 576 | Very Much Improved | 0.042 |
825 ± 398 | Moderately Improved | |
475 ± 331 | Minimal Improvement |
Smoking Cessation
This compound is also utilized in smoking cessation programs. A secondary analysis of a clinical trial indicated that individuals with normal CYP2B6 activity exhibited higher concentrations of this compound, which correlated with increased smoking cessation success rates . The mediation effect of this compound on smoking cessation persists beyond the treatment phase, emphasizing its potential as an effective aid in nicotine dependence.
Pharmacokinetics and Drug Monitoring
The pharmacokinetic profile of this compound is essential for optimizing therapeutic outcomes. Studies have shown that the pharmacokinetics can vary based on genetic factors, particularly CYP2B6 polymorphisms, which influence enzyme activity responsible for metabolizing bupropion into this compound .
Therapeutic Drug Monitoring
Given its stability compared to bupropion, this compound is a candidate for therapeutic drug monitoring (TDM). Research supports that monitoring serum levels can help tailor dosages for improved efficacy and reduced side effects. A threshold level of approximately 860 ng/mL has been identified as indicative of therapeutic improvement .
Clinical Study Insights
A notable study assessed the relationship between this compound levels and treatment outcomes in patients with depression. The findings highlighted significant sex differences, with women achieving higher serum levels than men without receiving higher doses . This suggests that individual pharmacokinetic profiles should be considered when prescribing bupropion.
Animal Studies
Research involving animal models has demonstrated that this compound influences both reinforcing and aversive effects related to nicotine consumption, indicating its potential utility in treating nicotine addiction .
Mecanismo De Acción
Hydroxybupropion exerts its effects by inhibiting the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors . The primary molecular targets include the norepinephrine transporter and the dopamine transporter .
Comparación Con Compuestos Similares
Pharmacological Activity
Hydroxybupropion is compared to other bupropion metabolites (threohydrobupropion, erythrohydrobupropion) and the parent drug (Table 1).
- Mechanistic Differences: this compound exhibits non-competitive inhibition of 5-HT3A/BR, with a 4.5-fold lower potency for 5-HT3ABR (IC50 = 505 µM) compared to 5-HT3AR (IC50 = 113 µM) . At low concentrations (50 µM), it potentiates 5-HT3ABR currents by ~10%, a phenomenon absent in bupropion . Unlike bupropion, this compound’s noradrenergic effects dominate its antidepressant activity, while dopaminergic effects are weaker .
Pharmacokinetics
- Metabolic Pathways :
Clinical Implications
- Its higher free plasma concentration and potency at nAChRs likely drive this effect .
- Drug-Drug Interactions (DDIs): this compound is a major CYP2D6 inhibitor in vivo, despite weaker in vitro inhibition (IC50 = 74 µM) compared to erythrohydrobupropion (most potent in vitro). This is attributed to its higher systemic exposure .
Actividad Biológica
Hydroxybupropion, the major active metabolite of bupropion, plays a significant role in the pharmacological effects of the parent compound, which is primarily used as an antidepressant and smoking cessation aid. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing side effects.
Pharmacokinetics and Metabolism
This compound is formed through the metabolism of bupropion by cytochrome P450 2B6 (CYP2B6) during first-pass metabolism in the liver. This conversion results in this compound concentrations in plasma that can be 16 to 20 times greater than those of bupropion itself, indicating that this compound significantly contributes to the drug's therapeutic effects .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 80-90% |
Distribution Half-life | 3-4 hours |
Plasma Protein Binding | 82-88% |
Elimination Half-life | 19-26 hours |
The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine and norepinephrine reuptake . While bupropion itself is known for this activity, this compound is considered more potent in this regard . The stereochemistry of this compound also plays a role; it has two chiral centers, resulting in a mixture of enantiomers, with specific configurations showing varying levels of activity .
Smoking Cessation
A notable study investigated the relationship between CYP2B6 genetic variations and smoking cessation success among African American light smokers. It found that individuals with normal CYP2B6 activity had higher concentrations of this compound, which correlated with increased cessation rates at both treatment and follow-up periods .
Findings:
- Normal CYP2B6 activity was associated with an odds ratio (OR) of 1.25 for smoking cessation success at week 7.
- This effect persisted at week 26 (OR = 1.23), indicating long-term benefits from higher this compound levels.
Therapeutic Drug Monitoring
Another study highlighted the potential for using this compound serum levels to optimize bupropion therapy. Patients who showed marked improvement had significantly higher levels of this compound compared to those with minimal improvement .
Results:
- Patients with serum levels above 860 ng/mL were more likely to exhibit therapeutic improvement.
- Notably, women reached higher serum levels than men under similar dosing conditions, suggesting sex-based differences in pharmacokinetics.
Genetic Variability
The CYP2B6 gene exhibits considerable polymorphism, which can lead to significant interindividual variability in drug metabolism. Variants such as CYP2B66 and CYP2B618 are associated with reduced enzyme activity, impacting this compound formation and consequently its therapeutic efficacy .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxybupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybupropion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYBUPROPION, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.